![molecular formula C20H22N8O5 B129686 甲氨蝶呤 CAS No. 51865-79-3](/img/structure/B129686.png)
甲氨蝶呤
描述
D-Amethopterin: , also known as methotrexate, is a folic acid antagonist and a potent chemotherapeutic agent. It is widely used in the treatment of various cancers, autoimmune diseases, and ectopic pregnancies. The compound works by inhibiting the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides .
科学研究应用
Oncology
Methotrexate has been extensively used in the treatment of various cancers, including:
- Leukemia : Initially developed for childhood leukemia, MTX has shown high efficacy in inducing remission .
- Breast Cancer : Clinical studies have demonstrated its effectiveness in treating solid tumors, including breast cancer .
- Choriocarcinoma : Methotrexate has been successfully used to achieve complete remission in patients with this type of cancer .
Autoimmune Diseases
Methotrexate is a cornerstone therapy for several autoimmune conditions:
- Rheumatoid Arthritis (RA) : Studies indicate that MTX significantly reduces disease activity and improves patient quality of life. It can halt disease progression in approximately 30% of patients .
- Psoriasis : Low-dose MTX has been shown to be effective in treating psoriasis, with dermatologists reporting significant improvements in patient outcomes .
- Systemic Lupus Erythematosus (SLE) : MTX is also utilized for managing SLE, demonstrating favorable safety and efficacy profiles .
Advancements in Drug Delivery Systems
Recent research has focused on enhancing the delivery and efficacy of methotrexate through innovative formulations:
- Nanoparticle Systems : Studies have explored using biodegradable nanoparticles to improve the pharmacokinetics of MTX, targeting specific tissues while minimizing systemic toxicity .
- Polymeric Conjugates : Conjugation of MTX with polymers like hyaluronic acid has shown improved therapeutic effects and reduced side effects .
- Dendrimer-Based Delivery : Dendrimers have been investigated as carriers for MTX, enhancing its binding affinity to target cells and improving therapeutic outcomes in cancer treatment .
Efficacy in Rheumatoid Arthritis
A multicenter observational study assessed the pharmacogenetic factors influencing the clinical status of RA patients treated with methotrexate. Results indicated that specific genetic markers correlated with better responses to MTX therapy, highlighting the potential for personalized medicine approaches in RA treatment .
Methotrexate for Head and Neck Cancer
Research on methotrexate's application in head and neck cancers revealed promising results when combined with other therapeutic agents. A study showed that MTX could enhance the efficacy of radiotherapy, leading to improved patient outcomes .
Data Table: Summary of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Oncology | Leukemia, Breast Cancer, Choriocarcinoma | Induces remission; effective against solid tumors |
Autoimmune Diseases | Rheumatoid Arthritis, Psoriasis, SLE | Reduces disease activity; improves quality of life |
Drug Delivery Systems | Nanoparticles, Polymeric Conjugates | Enhanced targeting; reduced side effects |
Case Studies | RA Pharmacogenetics; Head and Neck Cancer | Personalized medicine potential; improved outcomes |
作用机制
Target of Action
D-Amethopterin, also known as D-Methotrexate, primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the folate pathway as it catalyzes the conversion of dihydrofolate to the active tetrahydrofolate .
Mode of Action
D-Methotrexate acts by inhibiting DHFR , thereby blocking the body’s use of folic acid . This inhibition prevents the synthesis of nucleotides, which are essential for DNA replication and cell division . As a result, D-Methotrexate effectively suppresses inflammation and prevents cell division .
Biochemical Pathways
The major physiological interactions of D-Methotrexate include the folate pathway , adenosine , prostaglandins , leukotrienes , and cytokines . By inhibiting DHFR, D-Methotrexate disrupts the folate pathway, leading to a decrease in nucleotide synthesis and ultimately affecting cell division .
Pharmacokinetics
D-Methotrexate exhibits a bioavailability of 60% at lower doses, which decreases at higher doses . It is primarily metabolized in the liver and intracellularly . The elimination half-life ranges from 3-10 hours at lower doses to 8-15 hours at higher doses . D-Methotrexate is primarily excreted through urine (80-100%), with small amounts excreted through feces .
Result of Action
The inhibition of DHFR by D-Methotrexate leads to a decrease in nucleotide synthesis, which in turn prevents cell division . This makes D-Methotrexate an effective chemotherapy agent and immune-system suppressant, used to treat a variety of conditions including cancer, autoimmune diseases, and ectopic pregnancies .
Action Environment
The action, efficacy, and stability of D-Methotrexate can be influenced by various environmental factors. For instance, it has been noted that D-Amethopterin is unstable in the environment due to degradation by light and heat . Furthermore, in individuals with kidney problems, lower doses of D-Methotrexate may be needed .
生化分析
Biochemical Properties
D-Amethopterin plays a significant role in biochemical reactions. It is a powerful inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides . By inhibiting DHFR, D-Amethopterin disrupts DNA synthesis and cell division, making it an effective chemotherapy agent .
Cellular Effects
D-Amethopterin has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and interfering with cellular metabolism . For instance, in cancer cells, D-Amethopterin inhibits DNA synthesis, thereby preventing cell division and growth .
Molecular Mechanism
The molecular mechanism of D-Amethopterin involves its binding to the active site of the enzyme DHFR, thereby inhibiting the enzyme’s function . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides. Consequently, DNA synthesis is disrupted, leading to cell death .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of D-Amethopterin can change. For instance, the drug’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of D-Amethopterin vary with different dosages. Lower doses are often used in the treatment of inflammatory diseases, while higher doses are used in cancer treatment . High doses can lead to toxic or adverse effects, such as liver disease, lung disease, and severe skin rashes .
Metabolic Pathways
D-Amethopterin is involved in the folate pathway, a critical metabolic pathway in cells . It interacts with the enzyme DHFR, effectively inhibiting the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleotides, impacting metabolic flux and metabolite levels .
Transport and Distribution
D-Amethopterin is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through active transport mechanisms and distributed to various parts of the cell where it exerts its effects .
Subcellular Localization
The subcellular localization of D-Amethopterin is primarily in the cytoplasm, where it interacts with its target enzyme, DHFR . It can also be found in other compartments of the cell depending on the cell type and the physiological conditions .
准备方法
Synthetic Routes and Reaction Conditions: D-Amethopterin is synthesized through a multi-step process involving the condensation of 4-aminobenzoic acid with 2,4-diamino-6-hydroxypyrimidine, followed by methylation and subsequent coupling with glutamic acid. The reaction conditions typically involve the use of strong acids and bases, as well as organic solvents such as methanol and dichloromethane .
Industrial Production Methods: Industrial production of D-Amethopterin involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
化学反应分析
Types of Reactions: D-Amethopterin undergoes various chemical reactions, including:
Oxidation: D-Amethopterin can be oxidized to form its corresponding N-oxide derivatives.
Reduction: The compound can be reduced to its dihydro form under specific conditions.
Substitution: D-Amethopterin can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydro-D-Amethopterin.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
3’,5’-Dichloro-Methotrexate: A chlorinated analog of D-Amethopterin, this compound has similar inhibitory effects on dihydrofolate reductase but with different pharmacokinetic properties.
Uniqueness: D-Amethopterin is unique in its balance of potency and toxicity, making it a preferred choice for the treatment of various cancers and autoimmune diseases. Its ability to inhibit dihydrofolate reductase effectively while being less toxic than aminopterin highlights its clinical significance .
生物活性
D-Amethopterin, commonly known as Methotrexate (MTX), is a potent antifolate agent that exhibits significant biological activity through its mechanisms of action in various therapeutic contexts. This article provides an in-depth examination of its biological activity, including its pharmacological effects, mechanisms of action, case studies, and relevant research findings.
Methotrexate primarily functions as an antimetabolite and immunosuppressant , inhibiting several key enzymes involved in nucleotide synthesis. The primary mechanism involves the inhibition of dihydrofolate reductase (DHFR) , which catalyzes the conversion of dihydrofolate to tetrahydrofolate (THF). THF is crucial for the synthesis of purine and pyrimidine nucleotides, essential for DNA and RNA synthesis. By inhibiting DHFR, MTX disrupts the proliferation of rapidly dividing cells, making it effective in treating various cancers and autoimmune diseases .
Key Enzymatic Inhibitions by D-Amethopterin
Biological Activity in Cancer Treatment
Methotrexate has been widely used in oncology for its ability to induce apoptosis in cancer cells. Its efficacy is particularly notable in leukemias , lymphomas , and certain solid tumors such as breast cancer. The drug's action is most pronounced during the S phase of the cell cycle when DNA synthesis is actively occurring.
Case Study: Treatment of Acute Lymphoblastic Leukemia (ALL)
In a study involving pediatric patients with ALL, MTX was used as part of a multi-agent chemotherapy regimen. The results indicated a significant reduction in leukemic cell counts and improved overall survival rates. The study highlighted that higher doses of MTX led to increased rates of remission but also necessitated careful monitoring for potential hepatotoxicity and other side effects .
Immunosuppressive Effects
Methotrexate's immunosuppressive properties are leveraged in treating autoimmune diseases such as rheumatoid arthritis (RA). The drug reduces inflammation by modulating immune responses, including the downregulation of pro-inflammatory cytokines like TNF-α and IL-1. This modulation helps alleviate symptoms and improve quality of life for patients with chronic inflammatory conditions.
Research Findings on Immunomodulation
Research has shown that MTX treatment leads to a decrease in T-cell proliferation and a reduction in autoantibody production. A study demonstrated that patients receiving MTX exhibited lower levels of inflammatory markers compared to those on placebo treatments, suggesting its efficacy in managing RA symptoms .
Safety Profile and Toxicity
While D-Amethopterin is effective, it is associated with several adverse effects due to its mechanism of action. Common side effects include:
- Hepatotoxicity : Long-term use can lead to liver damage.
- Bone Marrow Suppression : Increased risk of infections due to reduced white blood cell counts.
- Gastrointestinal Toxicity : Nausea and mucositis are frequently reported.
Monitoring liver function tests and complete blood counts during therapy is essential to mitigate these risks .
属性
IUPAC Name |
(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZXECLQNJBKD-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317276 | |
Record name | D-Methotrexate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51865-79-3 | |
Record name | D-Methotrexate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51865-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Amethopterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051865793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Methotrexate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-(-)-N-(2,4-diamino-6-pteridinyl(dimethylamino)benzoyl)glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOTREXATE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12798130R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。